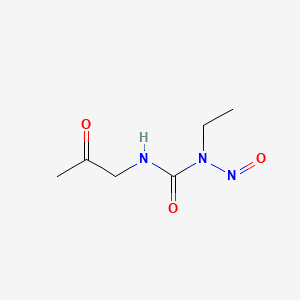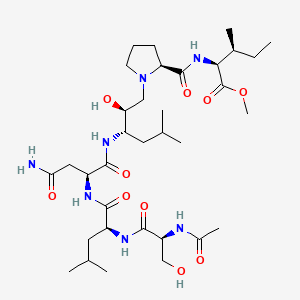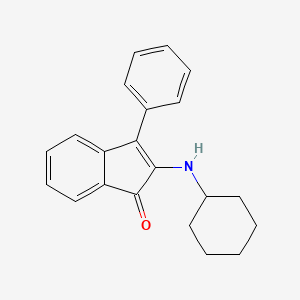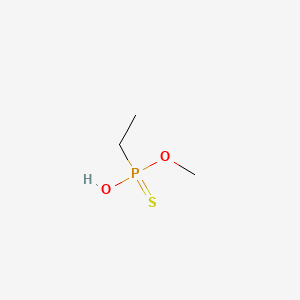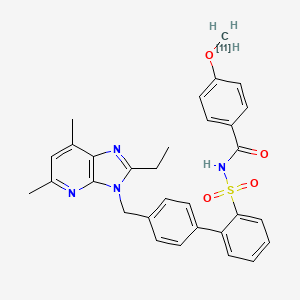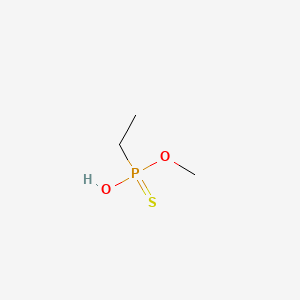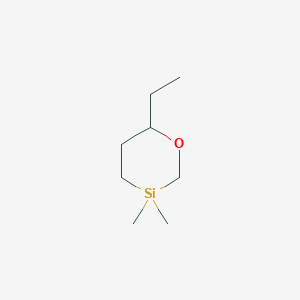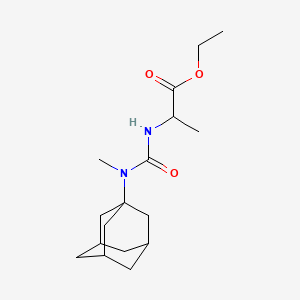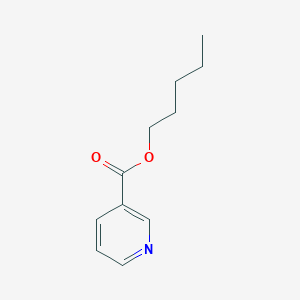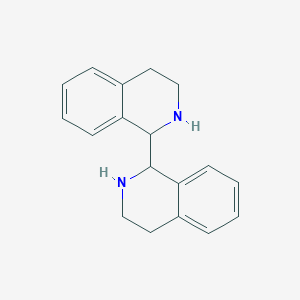
Dihydralazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydralazine hydrochloride is a prescription drug with antihypertensive properties. It functions by combating the effects of adrenaline and expanding blood vessels to enable smoother blood flow by decreasing pressure . It belongs to the hydrazinophthalazine chemical class and is generally administered orally in tablet form .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dihydralazine hydrochloride involves the reaction of phthalonitrile with hydrazine hydrate under reflux conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and a strong base like sodium hydroxide is used to facilitate the reaction . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
Dihydralazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidation, especially under high temperature and humidity.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Oxidation: The major products include various oxidized derivatives of dihydralazine.
Reduction: Reduced forms of dihydralazine are produced.
Substitution: Substituted derivatives depending on the reagents used.
科学的研究の応用
Dihydralazine hydrochloride has several scientific research applications:
作用機序
Dihydralazine hydrochloride exerts its effects by directly relaxing vascular smooth muscle, leading to vasodilation and reduced blood pressure . It interferes with calcium metabolism within the vascular smooth muscle, preventing the contraction of these muscles . This action is mediated through the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation .
類似化合物との比較
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Indapamide: Often combined with dihydralazine for complementary antihypertensive effects.
Hydrochlorothiazide: Another antihypertensive agent that can be combined with dihydralazine.
Uniqueness
Dihydralazine hydrochloride is unique in its specific mechanism of action and its ability to be combined with other antihypertensive agents for enhanced therapeutic effects . Its stability under various conditions and its specific degradation products also distinguish it from similar compounds .
特性
CAS番号 |
25316-27-2 |
|---|---|
分子式 |
C8H11ClN6 |
分子量 |
226.67 g/mol |
IUPAC名 |
(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |
InChIキー |
IKVCCOSAYBITFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


